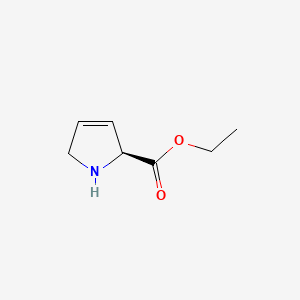
9-cis-Retinyl Palmitate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cis-Retinyl Palmitate-d5 is a deuterated form of 9-cis-Retinyl Palmitate, a derivative of vitamin A. This compound is primarily used in biochemical research, particularly in studies involving retinoid metabolism and signaling pathways. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinyl Palmitate-d5 involves the esterification of 9-cis-retinol with palmitic acid. The deuterium labeling is typically introduced during the synthesis of 9-cis-retinol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. High-performance liquid chromatography (HPLC) is commonly used for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
9-cis-Retinyl Palmitate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-cis-retinoic acid.
Isomerization: Exposure to light or heat can cause isomerization to other retinyl palmitate isomers.
Hydrolysis: It can be hydrolyzed to yield 9-cis-retinol and palmitic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Isomerization: This reaction can occur under ambient conditions but is accelerated by light and heat.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products
Oxidation: 9-cis-retinoic acid.
Isomerization: Various cis and trans isomers of retinyl palmitate.
Hydrolysis: 9-cis-retinol and palmitic acid.
Wissenschaftliche Forschungsanwendungen
9-cis-Retinyl Palmitate-d5 is widely used in scientific research due to its role in retinoid metabolism and signaling. Some key applications include:
Chemistry: Used as a standard in analytical methods such as HPLC and mass spectrometry.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetic products due to its stability and efficacy as a vitamin A derivative.
Wirkmechanismus
9-cis-Retinyl Palmitate-d5 exerts its effects through its conversion to 9-cis-retinoic acid, which binds to retinoid X receptors (RXRs). This binding activates RXR-mediated transcription of genes involved in cellular differentiation, proliferation, and apoptosis. The deuterium labeling does not significantly alter the biological activity but allows for more precise tracking in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
All-trans-Retinyl Palmitate: Another ester of retinol, commonly used in cosmetics and supplements.
9-cis-Retinoic Acid: The active metabolite of 9-cis-Retinyl Palmitate, used in research and therapy.
All-trans-Retinoic Acid: A widely studied retinoid with applications in dermatology and oncology.
Uniqueness
9-cis-Retinyl Palmitate-d5 is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research settings where precise tracking of metabolic pathways is crucial.
Eigenschaften
IUPAC Name |
[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+/i4D3,24D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-HXKGZMFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)CCCCCCCCCCCCCCC)/C)\C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)





